tert-Butanol-d10
Overview
Description
tert-Butanol-d10, also known as 2-propan-1-ol-d3, is an isotopically labeled compound widely used in scientific research. It is a colorless liquid with a sweet aroma, miscible with water and most organic solvents. This compound is particularly significant in studies involving molecular interactions and thermodynamic parameters.
Mechanism of Action
Target of Action
tert-Butanol-d10, also known as 2-Methyl-2-propanol-d10 or tert-Butyl alcohol-d10, is a deuterated derivative of tert-butanol It’s known to interact with several enzymes such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These enzymes play crucial roles in various biological processes, including protein synthesis, glycolysis, protein maturation, aromatic compound degradation, and calcium signaling, respectively .
Mode of Action
It’s known to participate in the synthesis of cyanoacetic acid-tert-butylester-d9 This suggests that it may act as a reactant or catalyst in certain chemical reactions
Biochemical Pathways
For instance, its interaction with Triosephosphate isomerase suggests a potential impact on the glycolytic pathway .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a boiling point of 82°c and a density of 0893 g/mL at 25°C . These physical properties may influence its pharmacokinetic behavior.
Result of Action
Its participation in the synthesis of cyanoacetic acid-tert-butylester-d9 suggests that it may contribute to the production of this compound
Preparation Methods
tert-Butanol-d10 is synthesized by the reduction of per-deuterioacetone . The reaction involves the use of deuterium gas and a suitable catalyst under controlled conditions. Industrial production methods typically involve the use of high-purity deuterium and advanced catalytic processes to ensure the isotopic purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form deuterated acetone using oxidizing agents like chromium trioxide.
Reduction: It can be reduced to form deuterated isopropanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include deuterium gas, chromium trioxide, and lithium aluminum hydride. The major products formed from these reactions are deuterated acetone and deuterated isopropanol .
Scientific Research Applications
tert-Butanol-d10 has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of isotopomers of isopropylformate and other deuterated compounds.
Biology: It is used in studies involving molecular interactions and hydrogen bonding.
Medicine: It is used in the development of deuterated drugs, which have improved pharmacokinetic properties.
Industry: It is used as a solvent and reagent in various industrial processes
Comparison with Similar Compounds
tert-Butanol-d10 is unique due to its high isotopic purity and the presence of deuterium atoms. Similar compounds include:
Isopropanol-1,1,1,3,3,3-d6: Another deuterated form of isopropanol with similar applications.
tert-Butanol: A deuterated alcohol used in similar studies but with different structural properties.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different chemical properties and applications.
These compounds are used in various research applications, but this compound stands out due to its specific isotopic labeling and the insights it provides into molecular interactions.
Properties
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-deuteriooxy-2-(trideuteriomethyl)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3,3D3,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGAVHZHDRPRBM-SGLLWXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967483 | |
Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53001-22-2 | |
Record name | tert-Butanol-d10 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53001-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H10)-2-Methylpropan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053001222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H10)-2-methylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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